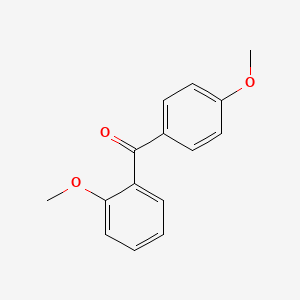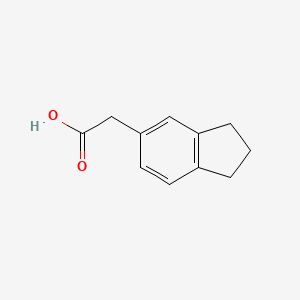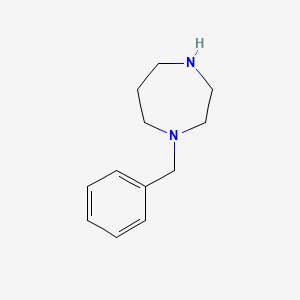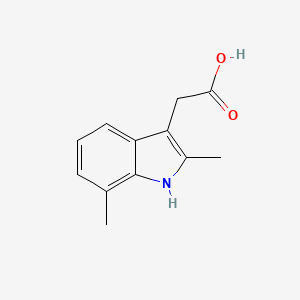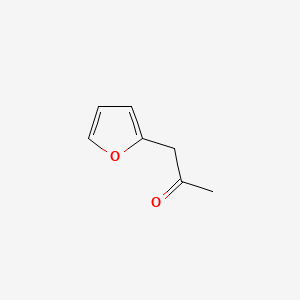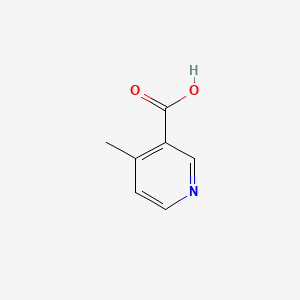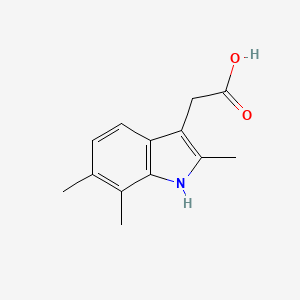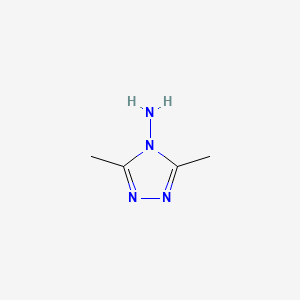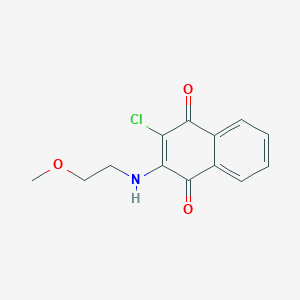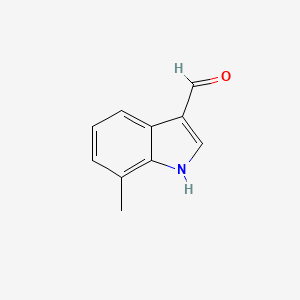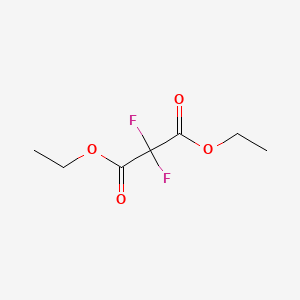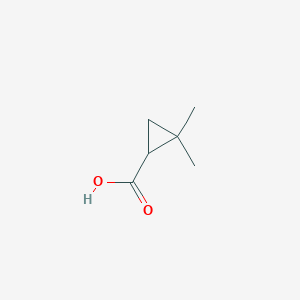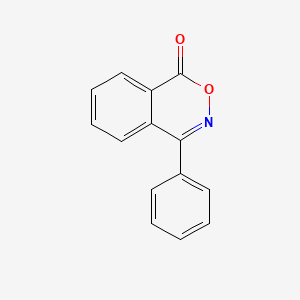
O-(4-methylbenzyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“O-(4-methylbenzyl)hydroxylamine” is a molecule with a molecular weight of 137.18 g/mol . It is also known as “1-[(aminooxy)methyl]-4-methylbenzene” according to its IUPAC name .
Synthesis Analysis
The synthesis of O-(4-methylbenzyl)hydroxylamine and similar compounds has been explored in various studies. For instance, one-step synthesis of O-benzyl hydroxamates from unactivated aliphatic and aromatic esters has been reported . Another study highlighted the use of O-benzoylhydroxylamines as an electrophilic aminating agent in transition metal-catalyzed C–N bond formation reactions .Molecular Structure Analysis
The molecular formula of O-(4-methylbenzyl)hydroxylamine is C8H11NO . Unfortunately, the specific structure details are not available in the search results.Chemical Reactions Analysis
O-benzoylhydroxylamines have been used as electrophilic aminating agents in transition metal-catalyzed C–N bond formation reactions . These reactions have been used for the synthesis of various organic molecules and pharmaceuticals .Physical And Chemical Properties Analysis
O-(4-methylbenzyl)hydroxylamine has a molecular weight of 137.18 g/mol . It has a density of 1.0±0.1 g/cm3 and a boiling point of 256.1±19.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
-
Organic Synthesis
- O-protected NH-free hydroxylamine derivatives, such as O-(4-methylbenzyl)hydroxylamine, have been evaluated in the construction of nitrogen-enriched compounds .
- These compounds include primary amines, amides, and N-heterocycles .
- The methods of application involve showcasing the late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis .
- The results show high regio-, chemo-, and stereoselectivity in the unprotected form .
-
Electrochemical Analysis
- A simple, rapid, and sensitive analytical method for the determination of hydroxylamine in water samples has been developed .
- The method involves modifying a glassy carbon electrode (GCE) surface with nitrogen-doped hollow carbon spheres (N-HCSs) for determination of hydroxylamine .
- Differential pulse voltammetry (DPV), cyclic voltammetry (CV), and chronoamperometry (CA) were used for electrochemical analysis .
- The results revealed the admirable performance of N-HCSs/GCE for the hydroxylamine determination, with a broad linear dynamic range from 10.0 to 100.0 µM, and a narrow limit of detection (LOD) of 3.0 µM .
-
Plasma-Electrochemical Cascade Pathway
-
Transition Metal-Catalyzed C–N Bond-Forming Reactions
- O-Benzoylhydroxylamines, a class of compounds to which O-(4-methylbenzyl)hydroxylamine belongs, have been used as electrophilic aminating agents in transition metal-catalyzed C–N bond-forming reactions .
- These reactions are significant for the synthesis of various organic molecules and pharmaceuticals .
- The methods of application involve the use of transition metal catalysts to facilitate the formation of C–N bonds .
- The results have shown that these reactions are efficient and selective, allowing for the facile construction of carbon–nitrogen bonds .
-
Reducing Agents in Organic and Inorganic Reactions
- Hydroxylamine and its salts, including O-(4-methylbenzyl)hydroxylamine, are commonly used as reducing agents in myriad organic and inorganic reactions .
- They can also act as antioxidants for fatty acids .
- Unfortunately, the specific methods of application or experimental procedures, and the results or outcomes obtained are not available in the source .
-
DNA Nucleobase Amine-Hydroxylating Agent
-
O-Alkylation and Arylation of Oximes, Hydroxylamines and Related Compounds
- O-(4-methylbenzyl)hydroxylamine, as a type of hydroxylamine, can be used in O-alkylation and arylation of oximes, hydroxylamines and related compounds .
- This method involves the direct preparation of O-substituted hydroxylamines from alcohols by O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .
- The results have shown that this method is efficient and selective, allowing for the facile construction of O-substituted hydroxylamines .
-
Transition Metal-Catalyzed Allylic Substitutions
- Hydroxylamines having an N-electron-withdrawing substituent, such as O-(4-methylbenzyl)hydroxylamine, act as a reactive nucleophile in transition-metal-catalyzed allylic substitutions .
- The palladium-catalyzed O-allylic substitution of hydroxylamines with allylic carbonate afforded linear hydroxylamines, whereas branched hydroxylamines were observed in iridium-catalyzed reactions .
- The results have shown that these reactions are efficient and selective, allowing for the facile construction of carbon–nitrogen bonds .
-
Proline-Catalyzed α-Aminoxylation of Aldehydes
- Hydroxylamines, including O-(4-methylbenzyl)hydroxylamine, can be used in the proline-catalyzed α-aminoxylation of aldehydes .
- This method involves the use of a bifunctional urea to increase the rate of enamine formation .
- The results have shown that this method is efficient and selective, allowing for the facile construction of α-functionalised products .
Propiedades
IUPAC Name |
O-[(4-methylphenyl)methyl]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7-2-4-8(5-3-7)6-10-9/h2-5H,6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWXTMVARHZBPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276914 |
Source


|
| Record name | O-(4-methylbenzyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(4-methylbenzyl)hydroxylamine | |
CAS RN |
83670-44-4 |
Source


|
| Record name | O-(4-methylbenzyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

